3,4-Difluoropyrrolidine, trifluoroacetic acid, cis

Description

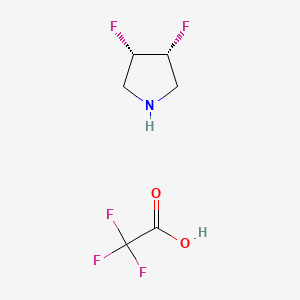

3,4-Difluoropyrrolidine is a fluorinated heterocyclic compound featuring a five-membered pyrrolidine ring with fluorine atoms at the 3 and 4 positions. The cis configuration refers to the spatial arrangement of these fluorine atoms on the same side of the ring, influencing steric and electronic properties critical for applications in medicinal chemistry and materials science . Trifluoroacetic acid (TFA), a strong carboxylic acid (pKa ~0.23), is widely used as a catalyst, solvent, or deprotecting agent in organic synthesis, particularly in peptide synthesis and polymer chemistry .

The combination of cis-3,4-difluoropyrrolidine with TFA is notable in pharmaceutical intermediates, where fluorine substitution enhances metabolic stability and binding affinity, while TFA facilitates synthetic steps like N-deprotection .

Properties

CAS No. |

1864003-24-6 |

|---|---|

Molecular Formula |

C6H8F5NO2 |

Molecular Weight |

221.13 g/mol |

IUPAC Name |

3,4-difluoropyrrolidine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H7F2N.C2HF3O2/c5-3-1-7-2-4(3)6;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7) |

InChI Key |

WIQGNMFTBPHCOH-UHFFFAOYSA-N |

SMILES |

C1C(C(CN1)F)F.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1C(C(CN1)F)F.C(=O)(C(F)(F)F)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoropyrrolidine, trifluoroacetic acid, cis typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoropyrrolidine, trifluoroacetic acid, cis undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of difluoropyrrolidine derivatives with oxidized functional groups.

Reduction: Formation of partially or fully reduced pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

3,4-Difluoropyrrolidine, trifluoroacetic acid, cis has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoropyrrolidine, trifluoroacetic acid, cis involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The compound may also participate in metabolic pathways, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Fluorinated Pyrrolidine Derivatives

Fluorinated pyrrolidines are pivotal in drug design due to fluorine’s electronegativity and lipophilicity. Key comparisons include:

Key Findings :

- Fluorine Position : 3,4-difluoro substitution balances steric bulk and electronic effects, outperforming bulkier tetrafluoro derivatives (e.g., Compound 29) in target engagement .

- Stereochemistry : The cis configuration in 3,4-difluoropyrrolidine optimizes spatial interactions with biological targets, unlike D-proline (Compound 31), where trans-configuration reduces potency .

Trifluoroacetic Acid vs. Related Compounds

TFA’s role in synthesis is contrasted with similar fluorinated acids:

Key Findings :

Biological Activity

3,4-Difluoropyrrolidine, trifluoroacetic acid, cis (CAS No. 1864003-24-6) is a fluorinated compound that has gained attention due to its unique chemical structure and potential biological activities. The presence of fluorine atoms in the pyrrolidine ring enhances its pharmacological properties, making it a candidate for various applications in medicinal chemistry and biological research.

- Molecular Formula : C6H8F5NO2

- Molecular Weight : 221.127 g/mol

- Structure : The compound features a pyrrolidine ring with fluorine substitutions at the 3 and 4 positions, combined with trifluoroacetic acid in a cis configuration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance binding affinity to enzymes and receptors, potentially modulating their activity. This compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert various biological effects.

Antioxidant Activity

Research indicates that compounds with fluorinated structures often exhibit enhanced antioxidant properties. The interaction of 3,4-Difluoropyrrolidine with reactive oxygen species may mitigate oxidative stress, which is implicated in numerous diseases.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic efficacy in inflammatory conditions.

Antidiabetic Properties

In vitro studies suggest that 3,4-Difluoropyrrolidine can modulate glucose metabolism, indicating potential antidiabetic activity. This effect may be linked to its influence on enzymes involved in carbohydrate metabolism.

Case Studies

-

Study on Antioxidant Activity :

- A study evaluated the antioxidant potential of various fluorinated compounds, including 3,4-Difluoropyrrolidine. Results showed significant inhibition of lipid peroxidation and scavenging of free radicals.

- Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|--------------------------------|------------|

| 3,4-Difluoropyrrolidine | 15 |

| Control (Vitamin C) | 10 |

| Other Fluorinated Compounds | Varies |

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-α and IL-6.

- Table 2: Cytokine Levels Post-Treatment

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|-------------------------------|----------------|---------------|

| Control | 200 | 150 |

| 3,4-Difluoropyrrolidine | 120 | 80 |

Synthesis and Applications

The synthesis of 3,4-Difluoropyrrolidine typically involves the selective fluorination of pyrrolidine derivatives using diethylaminosulfur trifluoride (DAST). This compound serves as a versatile building block in organic synthesis and pharmaceutical development.

Industrial Applications

- Medicinal Chemistry : Used as an intermediate in drug design.

- Material Science : Explored for creating specialty chemicals with unique properties due to its fluorinated structure.

Q & A

Q. What are the standard synthetic routes for preparing cis-3,4-difluoropyrrolidine with trifluoroacetic acid (TFA)?

- Methodological Answer : The synthesis typically involves fluorination of pyrrolidine precursors followed by stabilization with TFA. For example, fluorinated pyrrolidines are synthesized via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The cis configuration is controlled by stereoselective reactions, such as ring-opening of epoxides or asymmetric hydrogenation . TFA is often used to protonate intermediates, enhancing solubility and facilitating purification . Key Steps :

- Fluorination of pyrrolidine precursors.

- Stereochemical control via chiral catalysts or directing groups.

- Acidic workup with TFA to stabilize amine functionalities.

Q. How is cis-3,4-difluoropyrrolidine characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming fluorine substitution patterns and stereochemistry. TFA-d (deuterated TFA) may be used as a solvent for enhanced resolution .

- HPLC : Reverse-phase HPLC with TFA (0.1% v/v) in the mobile phase improves peak symmetry and retention factors () for polar fluorinated compounds. Column choice (C18 or HILIC) depends on hydrophobicity .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight and adduct formation with TFA .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity of cis-3,4-difluoropyrrolidine derivatives in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of Ru-BINAP or Jacobsen catalysts in hydrogenation reactions to enforce cis stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

- Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with TFA-mediated racemization to improve yields of single enantiomers .

- Crystallization : Solvent screening (e.g., hexane/TFA mixtures) to isolate enantiopure crystals. TFA’s low boiling point (72.4°C) aids solvent removal .

Q. What analytical challenges arise when quantifying trace TFA in reaction mixtures, and how are they addressed?

- Methodological Answer :

- Challenge : TFA’s high volatility and strong acidity interfere with LC-MS detection.

- Solutions :

- Derivatize TFA with diazomethane to form methyl trifluoroacetate for GC-MS analysis .

- Use ion-pair chromatography with perfluorinated carboxylic acids as internal standards .

- Employ NMR with a relaxation agent (e.g., Cr(acac)) to enhance sensitivity .

Q. What strategies mitigate the environmental impact of TFA in large-scale reactions?

- Methodological Answer :

- Recycling : Distill TFA from reaction waste under reduced pressure (bp 72.4°C) for reuse .

- Alternative Acids : Replace TFA with less persistent acids (e.g., formic acid) where feasible, though this may compromise reaction efficiency .

- Degradation Studies : Investigate UV/HO advanced oxidation processes to break down TFA into non-toxic byproducts .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported pKa values for TFA in different solvent systems?

- Methodological Answer : TFA’s pKa varies with solvent polarity (e.g., 0.23 in water vs. 1.5 in DMSO). To reconcile

- Standardize measurements using potentiometric titrations in anhydrous acetonitrile.

- Apply the Yasuda-Shedlovsky extrapolation method to account for solvent effects .

- Reference: highlights TFA’s acidity surpassing formic acid due to fluorine’s inductive (-I) effect.

Experimental Design Considerations

Q. How to design a stability study for cis-3,4-difluoropyrrolidine-TFA salts under varying pH and temperature?

- Methodological Answer :

- Conditions : Test pH 2–10 (using TFA/buffer systems) and temperatures (4°C to 50°C).

- Analytics : Monitor degradation via HPLC-UV (210 nm for TFA absorption) and NMR for structural integrity .

- Kinetics : Apply Arrhenius modeling to predict shelf-life at room temperature.

Environmental and Safety Data

Q. What are the ecotoxicological risks of TFA released from fluorinated pyrrolidine synthesis?

- Methodological Answer : TFA is highly persistent in water (Henry’s law constant: M/atm) and bioaccumulates in aquatic organisms. Mitigation includes:

- Capturing TFA vapors using activated carbon filters.

- Monitoring groundwater near industrial sites with ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.